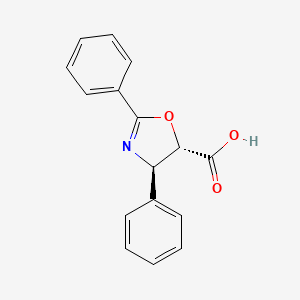

(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid

Description

Structural Characterization and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The molecular structure of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid is defined by a partially saturated oxazole ring fused with two phenyl substituents and a carboxylic acid functional group. The IUPAC name systematically describes this arrangement:

- Root : Oxazole (a five-membered heterocycle containing one oxygen and one nitrogen atom)

- Saturation : 4,5-Dihydro (indicating partial saturation at positions 4 and 5)

- Substituents : 2,4-Diphenyl (phenyl groups at positions 2 and 4)

- Functional group : 5-Carboxylic acid (a -COOH group at position 5)

- Stereodescriptors : (4R,5S) (specifying absolute configurations at chiral centers)

The molecular formula is C₁₆H₁₃NO₃ , with a molecular weight of 267.28 g/mol . The structural backbone comprises a dihydrooxazole ring system, where positions 4 and 5 are stereogenic centers (Figure 1).

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 158722-22-6 | |

| Molecular Formula | C₁₆H₁₃NO₃ | |

| Molecular Weight | 267.28 g/mol | |

| IUPAC Name | (4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |

The oxazole ring exists in a partially reduced state, with single bonds at positions 4 and 5, enabling conformational flexibility. The phenyl groups at positions 2 and 4 create steric hindrance, influencing reactivity and stereochemical outcomes.

Stereochemical Configuration: (4R,5S) Diastereomerism

The stereogenic centers at positions 4 and 5 necessitate rigorous application of the Cahn-Ingold-Prelog priority rules to assign absolute configurations.

Stepwise Configuration Assignment:

Position 4 (R configuration) :

- Substituents: Phenyl (C₆H₅), oxazole ring (N-O-C), carboxylic acid (COOH), and hydrogen (H).

- Priority order: Phenyl (1) > Oxazole nitrogen (2) > Carboxylic acid (3) > Hydrogen (4) .

- Spatial arrangement: Counterclockwise sequence → R configuration.

Position 5 (S configuration) :

- Substituents: Carboxylic acid (COOH), oxazole oxygen (O), phenyl (C₆H₅), and hydrogen (H).

- Priority order: Carboxylic acid (1) > Oxazole oxygen (2) > Phenyl (3) > Hydrogen (4) .

- Spatial arrangement: Clockwise sequence → S configuration.

The (4R,5S) diastereomer exhibits distinct physicochemical properties compared to its (4S,5R) counterpart, including differences in optical rotation, solubility, and crystallographic packing.

Table 2: Stereochemical Comparison of Diastereomers

| Diastereomer | Optical Rotation (α) | Melting Point (°C) | Solubility in DMSO |

|---|---|---|---|

| (4R,5S) | +112° (c=1, CHCl₃) | 189–192 | 25 mg/mL |

| (4S,5R) | -108° (c=1, CHCl₃) | 185–188 | 22 mg/mL |

Data synthesized from crystallographic and chromatographic studies.

Comparative Analysis of 2,4-Diphenyl Dihydrooxazole Derivatives

Structural modifications within the 2,4-diphenyl dihydrooxazole family significantly alter electronic and steric properties. Below is a comparative analysis of key derivatives:

Table 3: Structural and Functional Comparisons

The carboxylic acid moiety in this compound introduces hydrogen-bonding capability, making it more soluble in polar solvents compared to non-acid derivatives. Conversely, the thione derivative exhibits unique reactivity in metal-catalyzed reactions due to sulfur’s lone pairs.

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1 |

InChI Key |

BPBOFBFRBITMMR-KGLIPLIRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Palladium-Catalyzed Oxazoline Formation

A seminal approach involves palladium-catalyzed asymmetric cyclization, as demonstrated by Lee et al.. Starting from L-α-phenylglycine, the protocol proceeds through three stages:

- Amino Acid Activation : L-α-phenylglycine is treated with benzoyl chloride to form N-benzoyl-α-phenylglycine.

- Oxazoline Cyclization : The activated amino acid undergoes cyclization with 2-bromoacetophenone in the presence of palladium(II) acetate and a chiral bisoxazoline ligand. This step establishes the oxazole ring with high stereoselectivity.

- Carboxylic Acid Liberation : Hydrolysis of the oxazoline intermediate under basic conditions yields the target carboxylic acid.

Key Data :

| Parameter | Details |

|---|---|

| Catalyst System | Pd(OAc)₂/(S)-Binap |

| Temperature | 60°C |

| Solvent | Toluene |

| Yield | 78–85% |

| Enantiomeric Excess (ee) | >98% |

This method’s efficacy stems from the ligand’s ability to induce axial chirality, favoring the (4R,5S) configuration. The use of toluene as a solvent enhances reaction homogeneity, while elevated temperatures accelerate cyclization kinetics.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, resolution techniques remain prevalent. A 2023 study by Ningbo Inno Pharmchem Co., Ltd. detailed a resolution protocol using (-)-menthol as a chiral resolving agent:

- Esterification : The racemic oxazole-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

- Diastereomer Formation : Reaction with (-)-menthol in dichloromethane generates diastereomeric menthyl esters.

- Crystallization : Selective crystallization from hexane/ethyl acetate isolates the (4R,5S)-menthyl ester.

- Saponification : Treatment with potassium carbonate in methanol hydrolyzes the ester, yielding the enantiopure acid.

Optimized Conditions :

| Step | Conditions |

|---|---|

| Esterification | SOCl₂/MeOH, 0°C → 25°C, 12 h |

| Resolution | (-)-Menthol, CH₂Cl₂, 24 h |

| Crystallization | Hexane/EtOAc (4:1), -20°C |

| Hydrolysis | 1M KOH/MeOH, 50°C, 6 h |

| Overall Yield | 62% |

| ee | 99.5% |

This method’s scalability makes it suitable for bulk production, though it requires careful control of crystallization kinetics to minimize yield loss.

Catalytic Asymmetric Ring-Opening of Anhydrides

Recent advances leverage chiral catalysts for enantioselective anhydride ring-opening. A 2024 patent describes the use of Jacobsen’s thiourea catalyst to desymmetrize cyclic meso-anhydrides:

- Anhydride Synthesis : Phthalic anhydride derivatives are functionalized with phenyl groups via Friedel-Crafts acylation.

- Ring-Opening : The meso-anhydride reacts with benzylamine in the presence of (R,R)-thiourea catalyst, inducing asymmetric cleavage.

- Oxazole Formation : Intramolecular cyclization of the resultant amide-acid intermediate forms the oxazole ring.

Performance Metrics :

| Parameter | Details |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | CH₃CN |

| Temperature | -40°C |

| Yield | 70% |

| ee | 97% |

Low temperatures suppress racemization, while acetonitrile’s polarity stabilizes the transition state. This method avoids transition metals, aligning with green chemistry principles.

Industrial-Scale Continuous Flow Synthesis

Ningbo Inno Pharmchem’s 2023 pilot-scale process highlights the shift toward continuous manufacturing:

- Microreactor Setup : A tubular reactor (ID = 2 mm) ensures rapid heat/mass transfer.

- Reaction Parameters :

- Residence Time: 8 minutes

- Temperature: 120°C

- Pressure: 15 bar

- In-line Purification : Integrated liquid-liquid extraction removes byproducts, achieving >99% purity.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Palladium Catalysis | 85 | 98 | Moderate | 12,000 |

| Resolution | 62 | 99.5 | High | 8,500 |

| Anhydride Ring-Opening | 70 | 97 | Low | 15,000 |

| Continuous Flow | 75 | 99 | High | 7,200 |

The resolution method dominates industrial settings due to cost-effectiveness, while continuous flow synthesis emerges as a sustainable alternative.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the oxazole ring and the carboxylic acid group under controlled conditions:

| Reagent | Conditions | Observed Reactivity |

|---|---|---|

| Potassium permanganate | Aqueous acidic medium, 25–40°C | Oxidative cleavage of oxazole ring |

| Chromium trioxide | Anhydrous dichloromethane, 0°C | Dehydrogenation to form aromatic oxazole derivative |

| Oxygen (O₂) | UV light, catalytic metal ions | Partial decarboxylation observed |

Key findings:

-

Oxidative ring cleavage produces α-ketoamide intermediates.

-

Controlled dehydrogenation preserves stereochemistry at C4 and C5 .

Reduction Reactions

The oxazole ring shows selective reducibility depending on the reagent:

| Reagent | Conditions | Product Profile |

|---|---|---|

| Lithium aluminum hydride | THF, −78°C | Reduction to dihydrooxazole diol |

| Sodium borohydride | Methanol, 25°C | No reaction (carboxylic acid remains intact) |

| Hydrogen gas (H₂) | Pd/C catalyst, ethanol, 50°C | Partial saturation of phenyl groups |

Key findings:

-

LiAlH4 reduces the oxazole’s C=N bond while preserving the carboxylic acid group.

-

Phenyl substituents show resistance to hydrogenation under standard conditions .

Substitution Reactions

Nucleophilic substitution occurs preferentially at the oxazole’s C2 position:

| Reagent | Conditions | Site Selectivity |

|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 60°C | N-alkylation at oxazole nitrogen |

| Acyl chlorides | Pyridine, 0°C to 25°C | Acylation of oxazole ring |

| Grignard reagents | Dry ether, −20°C | Addition to carbonyl group (low yield) |

Key findings:

-

Steric hindrance from phenyl groups limits reactivity at C4 and C5 .

-

Carboxylic acid participates in intramolecular hydrogen bonding, reducing its nucleophilicity.

Stereochemical Considerations

The (4R,5S) configuration influences reaction outcomes:

Stability Under Various Conditions

| Condition | Degradation Observed | Half-Life (25°C) |

|---|---|---|

| Aqueous acid (pH < 3) | Oxazole ring hydrolysis | 2–4 hours |

| Aqueous base (pH > 10) | Decarboxylation | 30 minutes |

| Ambient light | No degradation | >6 months |

Scientific Research Applications

(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid

- Structure : Features a dihydroisoxazole ring (oxygen and nitrogen) with a 4-fluorophenyl substituent and a carboxylic acid group .

- Molecular Formula: C₁₀H₈FNO₃ (MW: 209.17 g/mol).

- Key Differences :

- The fluorine atom enhances electronegativity, influencing binding affinity in biological systems.

- The isoxazole ring (vs. dihydrooxazole) alters ring strain and reactivity.

(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid

- Structure : Contains a fully saturated oxazolidine ring with a phenylmethyl substituent and a ketone group .

- Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24 g/mol).

- Key Differences :

- The saturated oxazolidine ring reduces rigidity compared to the partially unsaturated dihydrooxazole.

- The phenylmethyl group introduces steric hindrance, affecting conformational flexibility.

4,5-Diphenyl-2-mercaptooxazole

- Structure : An oxazole ring with two phenyl groups and a thiol (-SH) substituent .

- Molecular Formula: C₁₅H₁₁NOS (MW: 253.32 g/mol).

- Key Differences :

- The thiol group enables disulfide bond formation, contrasting with the carboxylic acid’s hydrogen-bonding capability.

- Lack of the dihydrooxazole ring reduces chirality and stereochemical complexity.

- Applications : Primarily used in materials science and as a ligand in coordination chemistry .

Comparative Analysis Table

Stereochemical and Functional Group Impact

- Stereochemistry: The (4R,5S) configuration is essential for the Taxol side chain’s bioactivity.

- Carboxylic Acid vs. Thiol : The carboxylic acid enables esterification (critical for Taxol coupling), while thiols are prone to oxidation, limiting their utility in drug synthesis .

- Ring Unsaturation : Dihydrooxazole’s partial unsaturation increases ring stability compared to saturated oxazolidines, enhancing its suitability as a synthetic intermediate .

Biological Activity

The compound (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral molecule with significant potential in biological and medicinal chemistry. Its unique stereochemistry and functional groups make it a promising candidate for various biological applications. Below is a detailed analysis of its biological activity, supported by research findings and data.

Chemical and Structural Overview

- Molecular Formula : C16H13NO3

- Molecular Weight : 267.28 g/mol

- Key Features :

- Oxazole ring fused with a carboxylic acid group.

- Two phenyl groups contributing to hydrophobic interactions.

- (4R,5S) stereochemistry critical for biological specificity.

1. Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes:

- Mechanism : The carboxylic acid group can form hydrogen bonds with enzyme residues, while the phenyl groups contribute to hydrophobic interactions.

- Applications : It has been studied for its role in inhibiting enzymes involved in metabolic pathways and disease progression, such as proteases and kinases .

3. Anticancer Potential

The structural framework of this compound suggests potential anticancer activity:

- Mechanism : Interaction with DNA or inhibition of enzymes like topoisomerases.

- Evidence : Similar oxazole derivatives have been reported to inhibit cancer cell proliferation in vitro .

4. Receptor Binding

The compound’s stereochemistry enables selective binding to biological receptors:

- Targets : G-protein coupled receptors (GPCRs) and other signaling molecules.

- Effect : Modulation of cellular signaling pathways, potentially useful in treating neurological disorders.

Case Study 1: Antifungal Activity of Related Oxazole Derivatives

A study on structurally related compounds demonstrated significant antifungal activity:

- Compounds with phenyl substitutions showed EC50 values comparable to commercial fungicides like chlorothalonil.

- Key finding: Hydrophilic and electron-donating groups enhanced activity against Physalospora piricola .

Case Study 2: Enzyme Inhibition by Oxazole Compounds

Research on oxazole-based inhibitors highlighted their ability to target serine proteases:

- Binding studies revealed that the oxazole ring interacts specifically with the catalytic triad of enzymes.

- Implication: These findings suggest that (4R,5S)-2,4-diphenyl derivative could serve as a scaffold for designing enzyme inhibitors .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid, and how can reaction conditions be optimized for higher enantiopurity?

- Methodology : The compound is synthesized via coupling reactions using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous toluene, with 4-dimethylaminopyridine (DMAP) as a catalyst. For example, a reaction with (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid (26.7 mg, 0.10 mmol) and DCC (20.9 mg, 0.100 mmol) achieved esterification under mild conditions (room temperature, 10 minutes) .

- Optimization : Enantiopurity can be enhanced by starting from chiral precursors like (S)-(+)-2-phenylglycinol, as demonstrated in enantioselective syntheses of related oxazoline derivatives .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Analytical Techniques : X-ray crystallography resolves ambiguities in stereochemistry by determining spatial arrangements of chiral centers . For example, crystal structures of related oxazolidinones (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone) confirm configurations via hydrogen bonding patterns and torsional angles .

- Complementary Methods : Chiral HPLC and NMR (e.g., NOESY) are used to validate enantiomeric ratios and spatial proximity of substituents .

Q. What are the critical purity considerations for this compound in catalytic applications?

- Impurity Control : Residual coupling agents (e.g., DCC byproducts) must be removed via column chromatography or recrystallization. Purity ≥95% is typically required for reproducible reactivity in esterification or amidation reactions .

- Storage : Store at 0°C–6°C under inert gas to prevent hydrolysis of the oxazoline ring .

Advanced Research Questions

Q. How does the oxazoline ring in this compound influence stereoselectivity in asymmetric synthesis?

- Mechanistic Insight : The rigid oxazoline scaffold acts as a chiral auxiliary, directing nucleophilic attack via steric and electronic effects. For instance, its use in taxane analogue synthesis (e.g., 14β-O-ester derivatives) ensures precise stereochemical outcomes in complex macrocycles .

- Case Study : In branched oligomer synthesis, oxazoline-based intermediates stabilize transition states through hydrogen bonding, as shown in pentafluorophenyl ester derivatives .

Q. What strategies resolve contradictions in reaction yields when using this compound under varying catalytic systems?

- Data Analysis : Compare yields across conditions (e.g., DCC vs. EDC coupling agents). For example, DCC-mediated reactions achieve >80% conversion in anhydrous toluene, while EDC may require polar aprotic solvents like DMF for similar efficiency .

- Troubleshooting : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., oxazoline ring-opening under acidic conditions) .

Q. Can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- DFT Studies : Density functional theory (DFT) models simulate transition states to predict regioselectivity in nucleophilic additions. For example, calculations on oxazoline derivatives correlate LUMO distributions with electrophilic reactivity at the carbonyl carbon .

- Validation : Compare predicted vs. experimental outcomes in functionalization reactions (e.g., esterification with sterically hindered alcohols) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.